molecular formula C14H20N2O5 B2420980 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1421441-30-6

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2420980
CAS No.: 1421441-30-6
M. Wt: 296.323
InChI Key: NRHHKTLPSNZSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound featuring both furan and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the functionalization of furan and tetrahydrofuran derivatives. For instance, the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization . The final step involves coupling the intermediate with oxalic acid derivatives under specific conditions to form the oxalamide linkage .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The furan and tetrahydrofuran rings can engage in π-π interactions and hydrogen bonding, influencing biochemical pathways. The oxalamide linkage may also play a role in binding to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(methyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)propyl)oxalamide

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its specific combination of furan and tetrahydrofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h2,4,8,10-11,17H,1,3,5-7,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHHKTLPSNZSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.